7-bromo-5-chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid

Lipophilicity LogP Passive permeability

This 7-bromo-5-chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid is a critical dihalogenated building block for medicinal chemistry. Its distinct bromo and chloro substituents enable sequential chemoselective cross-coupling, accelerating SAR exploration. With a computed logP of 2.92 and pKa of 2.71, it offers unique permeability and ionization properties versus mono-halogenated analogs. Ideal for PPARα agonist lead optimization and probe molecule studies. High purity (≥95%) ensures reliable research outcomes.

Molecular Formula C9H6BrClO3
Molecular Weight 277.50 g/mol
CAS No. 2138214-31-8
Cat. No. B6604423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-bromo-5-chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid
CAS2138214-31-8
Molecular FormulaC9H6BrClO3
Molecular Weight277.50 g/mol
Structural Identifiers
SMILESC1C(OC2=C1C=C(C=C2Br)Cl)C(=O)O
InChIInChI=1S/C9H6BrClO3/c10-6-3-5(11)1-4-2-7(9(12)13)14-8(4)6/h1,3,7H,2H2,(H,12,13)
InChIKeyXWNHDLJCEWKDEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-5-chloro-2,3-dihydro-1-benzofuran-2-carboxylic Acid CAS 2138214-31-8 – Key Physicochemical & Structural Baseline


7-Bromo-5-chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid (CAS 2138214-31-8) is a halogenated heterocyclic carboxylic acid belonging to the 2,3-dihydrobenzofuran-2-carboxylic acid class. It is primarily utilized as a building block in medicinal chemistry and preclinical research . This compound features a dihydrobenzofuran core with bromo substitution at the 7-position and chloro substitution at the 5-position, yielding a molecular weight of 277.5 g/mol . Predicted physicochemical parameters include a logP of 2.92 [1], a pKa of 2.71 ± 0.20 , a boiling point of 430.4 ± 45.0 °C, and a density of 1.850 ± 0.06 g/cm³ .

Why Generic Substitution of 7-Bromo-5-chloro-2,3-dihydro-1-benzofuran-2-carboxylic Acid Is Scientifically Unreliable


Within the 2,3-dihydrobenzofuran-2-carboxylic acid family, substitution pattern profoundly dictates critical physicochemical and biochemical behaviors. For instance, the target compound exhibits a computed logP of 2.92 [1], markedly higher than the 5-chloro analog (logP 1.7281 ) and the unsubstituted parent (logP 1.0747 ). Its predicted pKa (2.71 ) is significantly lower than that of the unsubstituted scaffold (pKa 3.17 ), indicating enhanced acidity due to electron‑withdrawing halogens. These quantitative disparities directly affect solubility, ionization state at physiological pH, passive membrane permeability, and potential target engagement. Consequently, substituting the target compound with a mono‑halogenated or unsubstituted analog cannot preserve these molecular properties, making generic interchange scientifically unsound.

Quantitative Evidence Guide for Selection of 7-Bromo-5-chloro-2,3-dihydro-1-benzofuran-2-carboxylic Acid Over Analogs


LogP Advantage: Enhanced Lipophilicity Relative to 5-Chloro and Unsubstituted Analogs

The target compound displays a computed logP of 2.92 [1], considerably exceeding that of its mono‑chlorinated analog, 5‑chloro‑2,3‑dihydro‑1‑benzofuran‑2‑carboxylic acid (logP 1.7281 ), and the unsubstituted parent 2,3‑dihydro‑1‑benzofuran‑2‑carboxylic acid (logP 1.0747 ). This ~1.19 unit increase over the 5‑chloro analog and ~1.85 unit increase over the unsubstituted scaffold reflects the additive hydrophobic contributions of the 7‑bromo and 5‑chloro substituents.

Lipophilicity LogP Passive permeability Drug design

Acidity Enhancement: Lower pKa Compared to the Unsubstituted Scaffold

The predicted pKa of 7‑bromo‑5‑chloro‑2,3‑dihydro‑1‑benzofuran‑2‑carboxylic acid is 2.71 ± 0.20 , while the unsubstituted 2,3‑dihydro‑1‑benzofuran‑2‑carboxylic acid has a predicted pKa of 3.17 ± 0.20 . The 0.46 unit decrease in pKa indicates a roughly three‑fold increase in acidity (proton‑donating ability) due to the electron‑withdrawing effects of the bromo and chloro substituents.

pKa Ionization state Solubility Formulation

Orthogonal Bifunctional Reactivity: Dual Halogen Handles for Chemoselective Cross‑Coupling

Unlike the 5‑chloro analog (sole chloro substituent) or the 7‑bromo analog (sole bromo substituent), the target compound bears both a bromo atom (7‑position) and a chloro atom (5‑position). This orthogonality enables sequential, chemoselective palladium‑catalyzed cross‑coupling [1]. For example, Suzuki–Miyaura coupling can be conducted preferentially at the bromo site, followed by Buchwald–Hartwig amination or an alternative coupling at the chloro site, allowing rapid construction of highly diverse libraries from a single starting material. Mono‑halogenated alternatives preclude this step‑economical strategy.

Cross‑coupling Halogen selectivity Building block Divergent synthesis

PPARα Pharmacophore Alignment: Halogen Pattern Consistent with Subtype‑Selective Agonist SAR

The 2,3‑dihydrobenzofuran‑2‑carboxylic acid scaffold has been established as a highly potent, subtype‑selective PPARα agonist headgroup [1]. Systematic SAR studies revealed that halogen substitution on the benzofuran ring critically modulates potency and selectivity for PPARα over PPARγ and PPARδ [1]. Although direct assay data for the 7‑bromo‑5‑chloro substitution are not publicly available, the compound embodies the dihydrobenzofuran‑2‑carboxylic headgroup plus a di‑halogenated aromatic ring pattern that aligns with the pharmacophore model defined in this benchmark paper. In contrast, unsubstituted or mono‑halogenated analogs lack one of the key substitution elements required to match this SAR profile.

PPARα Agonist Dyslipidemia Metabolic disease

Priority Application Scenarios for 7-Bromo-5-chloro-2,3-dihydro-1-benzofuran-2-carboxylic Acid


PPARα‑Targeted Lead Optimization in Dyslipidemia Research

The compound serves as a pharmacophore‑aligned core for synthesizing novel PPARα agonists. Based on the established SAR [1], introducing diverse substituents at the 7‑bromo and 5‑chloro positions via sequential cross‑coupling enables systematic exploration of potency and subtype selectivity, potentially yielding candidates with improved lipid‑lowering profiles.

Divergent Library Synthesis via Sequential Cross‑Coupling Chemistry

Leveraging the orthogonal reactivity of bromo versus chloro substituents [2], the compound can be used as a single dual‑handle building block for efficient, divergent synthesis of diverse 2,3‑dihydrobenzofuran‑2‑carboxylic acid libraries, minimizing the number of intermediates needed for SAR campaigns.

Molecular Property Modulation Studies

The quantifiable differences in logP (+1.85 vs. unsubstituted ) and pKa (–0.46 vs. unsubstituted ) make the compound an excellent probe for investigating how dihalogenation impacts passive permeability, ionization‑dependent solubility, and protein binding in early‑stage drug discovery.

Methodology Development for Chemoselective C–C and C–N Bond Formation

The distinct reactivity of the bromo and chloro groups makes this scaffold a valuable test substrate for developing and benchmarking new chemoselective cross‑coupling protocols, as previously described for structurally related benzofurans [3].

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